2-Oxobutanoic acid (CAS: 600-18-0), also known as α-ketobutyric acid, is a four-carbon α-keto acid that serves as a critical intermediate in amino acid metabolism and a high-value precursor in organic synthesis. As a reactive bifunctional compound containing both a ketone and a carboxylic acid group, it exhibits highly specific electrophilic and hydrogen-bonding characteristics. In industrial and laboratory procurement, it is primarily selected for its role as a direct precursor to the antiepileptic drug levetiracetam, a substrate for specialized enzymatic assays (such as lactate dehydrogenase profiling), and a building block for isoleucine biosynthesis. Its availability as a free acid rather than a sodium salt is particularly relevant for anhydrous synthetic routes, making it an indispensable reagent for pharmaceutical scale-up and advanced metabolic engineering .
Substituting 2-oxobutanoic acid with its shorter-chain analog, pyruvic acid, or its salt form, sodium 2-oxobutanoate, frequently leads to process failure or off-target reactivity. In biocatalysis and metabolic tracking, enzymes such as lactate dehydrogenase (LDH) and acetohydroxy acid synthase exhibit strict steric requirements; pyruvic acid cannot replicate the specific binding affinity and allosteric modulation provided by the ethyl side chain of 2-oxobutanoic acid. Furthermore, in anhydrous pharmaceutical synthesis, attempting to use the more shelf-stable sodium salt requires an additional in situ acidification step, which introduces water and inorganic salts that severely depress the yield of moisture-sensitive condensation reactions. Consequently, procuring the exact free acid form of 2-oxobutanoic acid is mandatory for achieving high yields in racetam synthesis and maintaining kinetic accuracy in enzymatic profiling.
When evaluating substrates for hyperpolarized 13C magnetic resonance imaging, 2-oxobutanoic acid demonstrates a distinct kinetic advantage over pyruvic acid for specific enzyme isoforms. In vitro assays utilizing bovine heart LDH-1 revealed that 2-oxobutanoic acid achieves a 5.0-fold higher product production rate compared to pyruvate. This differential affinity translates to a 2.7-fold increased in vivo specificity for cardiac tissue over liver and kidney tissues[1].
| Evidence Dimension | Enzymatic conversion rate (product production) |
| Target Compound Data | 5.0-fold higher conversion rate with LDH-1 |
| Comparator Or Baseline | Pyruvic acid (baseline substrate) |
| Quantified Difference | 500% increase in LDH-1 conversion rate |
| Conditions | In vitro assay with isolated bovine heart LDH-1 |
Procuring 13C-labeled 2-oxobutanoic acid enables the development of highly specific cardiac MRI probes that outperform standard pyruvate-based tracers.
In kinetic studies of fructose-1,6-diphosphate-dependent lactate dehydrogenase from Streptococcus mutans, 2-oxobutanoic acid acts as a unique allosteric modulator that cannot be substituted by other pyruvate analogs. While analogs like oxamate strictly inhibit the enzyme, the addition of 2-oxobutanoic acid at limiting pyruvate concentrations stimulates enzyme activity. This interaction shifts the pyruvate saturation curve from sigmoidal to hyperbolic, effectively decreasing the Hill coefficient from approximately 2.0 to 1.0 [1].
| Evidence Dimension | Hill coefficient (cooperativity) |
| Target Compound Data | Decreases Hill coefficient to 1.0 (hyperbolic kinetics) |
| Comparator Or Baseline | Oxamate (strictly inhibitory) and baseline Pyruvate (Hill coefficient ~2.0) |
| Quantified Difference | Reduction of Hill coefficient by 50% |
| Conditions | S. mutans LDH assay at limiting substrate concentrations |
It allows researchers to decouple cooperative binding effects in bacterial LDH assays, making it an essential reagent for mechanistic enzymology.
The reactivity of α-keto acids in aqueous media is heavily dependent on their hydration state. NMR studies in 0.1 M D2O at 25 °C demonstrate that the free acid form of 2-oxobutanoic acid exists as 63% hydrated (gem-diol), whereas its carboxylate anion form exhibits only 5-7% hydration. This behavior contrasts with shorter-chain analogs and underscores the importance of strict pH control when formulating aqueous solutions, as the unhydrated oxo-form is the active species in most condensation and enzymatic reactions[1].
| Evidence Dimension | Extent of hydration in aqueous solution |
| Target Compound Data | 63% hydration for the free acid form |
| Comparator Or Baseline | Carboxylate anion form (5-7% hydration) |
| Quantified Difference | ~10-fold difference in hydration state based on protonation |
| Conditions | 0.1 M solution in D2O at 25 °C (low pH vs. neutral pH) |
Accurate calculation of the reactive oxo-form concentration is critical for standardizing in vitro assay reproducibility and formulating stable aqueous reagents.
In the commercial synthesis of the antiepileptic drug (S)-levetiracetam, 2-oxobutanoic acid serves as a direct, highly efficient precursor. Reacting the free acid of 2-oxobutanoic acid with 2-pyrrolidone enables a direct condensation route that bypasses the highly toxic Strecker cyanation pathway required when using propionaldehyde. Furthermore, utilizing the free acid rather than the sodium salt of 2-oxobutanoic acid allows the reaction to proceed in anhydrous organic solvents (e.g., toluene or dichloromethane), eliminating the need for an aqueous acidification step that degrades yield [1].
| Evidence Dimension | Synthetic route step count and toxicity |
| Target Compound Data | Direct condensation (cyanide-free) in anhydrous solvent |
| Comparator Or Baseline | Propionaldehyde (requires toxic Strecker cyanation) / Sodium salt (requires aqueous acidification) |
| Quantified Difference | Elimination of cyanide reagents and reduction of aqueous workup steps |
| Conditions | Asymmetric hydrogenation pathway to (S)-Levetiracetam |
Procuring the free acid form of 2-oxobutanoic acid is essential for scaling up safe, high-yield, and cyanide-free pharmaceutical manufacturing processes.
Driven by its 5.0-fold higher conversion rate with cardiac LDH-1 compared to pyruvate, 13C-labeled 2-oxobutanoic acid is the optimal precursor for synthesizing hyperpolarized MRI probes. It is specifically utilized in metabolic imaging workflows designed to track cardiac metabolism and diagnose localized tissue ischemia[1].
Because it readily undergoes anhydrous condensation with 2-pyrrolidone, the free acid form of 2-oxobutanoic acid is the preferred industrial building block for manufacturing (S)-levetiracetam. It allows process chemists to avoid the highly toxic Strecker cyanation route associated with propionaldehyde, streamlining API scale-up [2].
Due to its ability to shift the pyruvate saturation curve from sigmoidal to hyperbolic, 2-oxobutanoic acid is procured as a specialized allosteric modulator for in vitro enzyme assays. It is used to isolate and study the cooperative binding mechanisms of bacterial lactate dehydrogenases and acetohydroxy acid synthases [3].
In engineered microbial strains, 2-oxobutanoic acid is utilized as a direct precursor to bypass upstream regulatory bottlenecks. Its high affinity for acetohydroxy acid synthase ensures preferential flux toward isoleucine and specific branched-chain alcohols, making it critical for industrial fermentation media optimization [4].
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